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Compound of Interest

Compound Name:
9-(4-Acetoxy-3-acetoxymethylbut-

1-yl)-2-amino-6-chloropurine

Cat. No.: B193908 Get Quote

Famciclovir is a potent antiviral agent, an orally administered prodrug of penciclovir, widely

used in the treatment of herpes virus infections.[1][2][3] As with any active pharmaceutical

ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug

product. The manufacturing process and subsequent storage can introduce impurities—

process-related substances or degradation products—that must be meticulously identified,

quantified, and controlled.[4]

This guide focuses on a key process-related impurity: the Famciclovir 6-Chloro Impurity. This

compound is structurally similar to the parent drug and is primarily associated with the synthetic

route of famciclovir, which often utilizes 2-amino-6-chloropurine as a starting material.[5][6][7]

Incomplete conversion or side reactions can lead to its presence in the final drug substance.

Understanding the physicochemical characteristics of this impurity is not merely an academic

exercise; it is fundamental to developing robust analytical methods for its detection,

establishing appropriate control strategies, and ensuring compliance with stringent global

regulatory standards, such as those outlined by the International Council for Harmonisation

(ICH).[8][9]

This document provides a comprehensive overview of the 6-chloro impurity, from its

fundamental chemical identity to the advanced analytical methodologies required for its

characterization and control.
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Chemical Identity and Core Physicochemical
Properties
The Famciclovir 6-Chloro Impurity, chemically known as 2-[2-(2-Amino-6-chloro-9H-purin-9-

yl)ethyl]propane-1,3-diyl diacetate, is a critical reference point in the quality control of

famciclovir.[10][11] Its core identity is established by its unique chemical structure and

associated identifiers.

Structural and Molecular Data
The molecular structure of the 6-chloro impurity differs from famciclovir only by the presence of

a chlorine atom at the 6-position of the purine ring, where famciclovir has a hydrogen atom.

This seemingly minor substitution has significant implications for its synthesis, reactivity, and

analytical detection.

Property Value Source(s)

Chemical Name

2-[2-(2-Amino-6-chloro-9H-

purin-9-yl)ethyl]propane-1,3-

diyl diacetate

[10][11]

Synonyms
6-Chloro Famciclovir;

Penciclovir Impurity E
[12]

CAS Number 97845-60-8 [10][11][12][13][14]

Molecular Formula C₁₄H₁₈ClN₅O₄ [11][13][14]

Molecular Weight 355.78 g/mol [11][13][14]

Solubility and Stability Profile
While specific, experimentally determined solubility data for the 6-chloro impurity is not

extensively published, its solubility profile can be inferred from its structure and data available

for famciclovir. Famciclovir is freely soluble in methanol and acetone and sparingly soluble in

ethanol.[15] Given the structural similarity, the 6-chloro impurity is expected to exhibit

comparable solubility in polar organic solvents.
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Famciclovir itself is known to degrade under oxidative, acidic, and basic stress conditions while

remaining relatively stable under thermal and photolytic stress.[16] Forced degradation studies

are essential to confirm that analytical methods can adequately separate the 6-chloro impurity

from any potential degradants that may form under similar conditions.[17][18]

Analytical Characterization: A Multi-Technique
Approach
The cornerstone of controlling any impurity is a robust, validated, and stability-indicating

analytical method. For the 6-chloro impurity, High-Performance Liquid Chromatography (HPLC)

is the primary technique, often coupled with mass spectrometry (MS) for definitive identification

and nuclear magnetic resonance (NMR) for structural confirmation of reference standards.

High-Performance Liquid Chromatography (HPLC)
A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is the industry standard for

separating and quantifying famciclovir and its related substances. The goal is to achieve

baseline resolution between the main famciclovir peak, the 6-chloro impurity, and other

potential process or degradation impurities.

Column Choice: A C18 or C8 column is typically selected for its hydrophobic stationary

phase, which provides effective retention and separation of the moderately polar famciclovir

and its impurities.[17][19][20]

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or

ammonium bicarbonate buffer) and an organic modifier (e.g., acetonitrile and/or methanol) is

often necessary.[16][20][21] A gradient is crucial for resolving closely eluting peaks like the 6-

chloro impurity and propionyl famciclovir, as noted in the USP monograph method.[22] The

buffer pH is controlled (e.g., pH 4.0 or 6.0) to ensure consistent ionization states of the

analytes, leading to reproducible retention times.[16][22]

Detection: UV detection is standard, with wavelengths typically set between 220 nm and 305

nm to capture the chromophoric purine ring system common to both famciclovir and the

impurity.[16][20]
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This protocol represents a synthesis of best practices derived from published, validated

methods.[16][20][22]

Instrumentation:

HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

Chromatographic Conditions:

Column: Inertsil ODS 3V (250 x 4.6 mm, 5 µm) or equivalent C18/C8 column.[16][22]

Mobile Phase A: 0.01 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 6.0.

[16]

Mobile Phase B: Methanol.[16]

Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B,

ramping up to elute more retained components, before re-equilibrating. (e.g., T/%B: 0/5,

15/30, 45/60, 55/5, 60/5).[16]

Flow Rate: 1.0 mL/min.

Column Temperature: Ambient or controlled at 40°C.[21]

Detection Wavelength: 220 nm or 305 nm.[20]

Injection Volume: 20 µL.

Sample Preparation:

Accurately weigh and dissolve the famciclovir drug substance in a suitable diluent (e.g., a

mixture of mobile phase A and B) to a final concentration appropriate for detecting

impurities at the required levels (e.g., 0.1%).

System Suitability (Self-Validation):

Before sample analysis, inject a system suitability solution containing famciclovir and

known impurities, including the 6-chloro impurity.
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Resolution: The resolution between the 6-chloro famciclovir peak and any adjacent peak

(e.g., propionyl famciclovir) must be ≥ 1.2.[22]

Precision: Replicate injections of a standard solution should yield a Relative Standard

Deviation (RSD) of ≤ 5.0%.[22]

Tailing Factor: The tailing factor for the famciclovir peak should be ≤ 2.0.

Click to download full resolution via product page

Mass Spectrometry (MS) and NMR Spectroscopy
For definitive structural confirmation, especially of an isolated impurity or a newly synthesized

reference standard, MS and NMR are indispensable.

Mass Spectrometry: LC-MS/MS is a powerful tool for identifying impurities during method

development or in degradation studies.[23][24] The parent mass of the 6-chloro impurity (m/z

356 for [M+H]⁺) can be confirmed. Tandem MS (MS/MS) experiments would reveal

characteristic fragmentation patterns, such as the loss of the diacetate side chain, providing

unequivocal evidence of the structure.[23]

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the complete

chemical structure of the impurity reference standard.[23][25] The chemical shifts and

coupling constants provide a detailed map of the molecule's protons and carbons, confirming

the presence of the chlorine atom on the purine ring and the integrity of the side chain.

Formation Pathway and Control Strategy
The 6-chloro impurity is primarily considered a process-related impurity, originating from the

synthetic route used to produce famciclovir.

Synthetic Origin
A common synthesis pathway for famciclovir involves coupling a side-chain precursor with 2-

amino-6-chloropurine.[5][6] The final step is typically a catalytic hydrogenation to remove the

chlorine atom and yield the famciclovir molecule.
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Click to download full resolution via product page

If the hydrogenation (dechlorination) step is incomplete, the 6-chloro intermediate will be

carried through as an impurity in the final API.

Regulatory Control and Strategy
Control of the 6-chloro impurity is mandated by regulatory guidelines such as ICH Q3A, which

sets thresholds for reporting, identification, and qualification of impurities in new drug

substances.[8][9]

Reporting Threshold: The level at which an impurity must be reported in regulatory filings.

Identification Threshold: The level above which the structure of an impurity must be

confirmed.

Qualification Threshold: The level above which an impurity's biological safety must be

established through toxicological studies.[8]

The control strategy involves two main pillars:

Process Optimization: Ensuring the final hydrogenation step is robust and driven to

completion to minimize the formation of the impurity to levels below the established

thresholds.

Analytical Control: Utilizing a validated, stability-indicating HPLC method to test each batch

of famciclovir, ensuring the level of the 6-chloro impurity does not exceed its specified limit.

Conclusion
The Famciclovir 6-Chloro Impurity serves as a critical quality attribute in the production of

famciclovir. A thorough understanding of its physicochemical properties—from its molecular

weight and formula to its chromatographic behavior—is essential for the modern

pharmaceutical scientist. By employing robust analytical techniques like the HPLC method

detailed here, and grounding these methods in a solid understanding of the impurity's synthetic
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origin, drug developers can ensure the consistent purity, safety, and efficacy of famciclovir for

patients worldwide.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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